((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol
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Overview
Description
((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A dimethylamino group is introduced to the pyrrolidine ring through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for synthesizing other chiral compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biochemical Studies: Used in studies to understand biochemical pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Chemical Manufacturing: Used in the production of various chemicals.
Material Science:
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Interacting with cellular receptors to trigger specific pathways.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
(2S,4R)-(4-Tritylsulfanylpyrrolidin-2-yl)methanol: Similar structure with a tritylsulfanyl group instead of a dimethylamino group.
Pyridazinones: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness:
Chirality: The specific (2S,4R) configuration provides unique stereochemical properties.
Functional Groups: The combination of dimethylamino and hydroxymethyl groups offers distinct reactivity and applications.
Properties
IUPAC Name |
[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7-3-6(5-10)8-4-7/h6-8,10H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXXKQAIOMNBD-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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